molecular formula C14H18ClNO4 B1307778 2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid CAS No. 51301-86-1

2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Cat. No. B1307778
CAS RN: 51301-86-1
M. Wt: 299.75 g/mol
InChI Key: BETBOAZCLSJOBQ-UHFFFAOYSA-N
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Description

“2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C14H18ClNO4 . It is also known by other names such as “N- (tert-butoxycarbonyl)-4-chlorophenylalanine” and "Boc-DL-4-chlorophenylalanine" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

As Building Blocks in Organic Synthesis

  • Synthesis of Chiral Monomers

    A chiral monomer, serving as a precursor for stereoregular polyamides, was synthesized from derivatives of natural amino acids like L-glutamic acid and L-alanine. This process involves a series of reactions including regioselective attack, tosylation, and hydrogenolysis, demonstrating the compound's utility in creating complex organic molecules (Gómez et al., 2003).

  • N-tert-Butoxycarbonylation of Amines

    This process uses the compound for the protection of amines, a crucial step in peptide synthesis. The tert-butoxycarbonyl group is favored due to its resistance to racemization and its stability under various conditions, making it an integral part of synthesizing complex organic molecules (Heydari et al., 2007).

  • Enantioselective Synthesis

    The compound is used in the synthesis of neuroexcitant analogs, demonstrating its role in creating structurally complex and chiral molecules. Such processes are critical in the pharmaceutical industry for creating drugs with specific desired activities (Pajouhesh et al., 2000).

In Polymer Science

  • Synthesis of Polyacetylenes

    The compound is utilized in the synthesis and polymerization of novel amino acid-derived acetylene monomers. This highlights its role in the field of polymer science, contributing to the development of materials with potentially unique properties like helical conformation or specific optical activities (Gao et al., 2003).

  • CO2 Separation Membranes

    N-tert-butoxycarbonyl amino acids were used to synthesize polystyrenes, which, after deprotection and fabrication into composite membranes, showed preferential CO2 separation over H2. This application underscores the compound's significance in developing advanced materials for environmental management and energy production (Taniguchi et al., 2012).

Safety And Hazards

This compound should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. It’s also important to avoid the formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETBOAZCLSJOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400141
Record name N-(tert-Butoxycarbonyl)-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid

CAS RN

51301-86-1
Record name N-(tert-Butoxycarbonyl)-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Zhan, D Li, J Che, L Zhang, B Yang, Y Hu… - European journal of …, 2014 - Elsevier
A set of forty-seven Akt1 inhibitors was used for the development of molecular docking based QSAR model by using nonlinear regression. The integration of docking scores, key …
Number of citations: 57 www.sciencedirect.com
Y Lei, B Zhang, Y Zhang, X Dai, Y Duan, Q Mao… - European Journal of …, 2021 - Elsevier
Factor XIa, as a blood coagulation enzyme, amplifies the generation of the last enzyme thrombin in the blood coagulation cascade. It was proved that direct inhibition of factor XIa could …
Number of citations: 8 www.sciencedirect.com
M Mazur, B Dymek, R Koralewski… - Journal of Medicinal …, 2019 - ACS Publications
Acidic mammalian chitinase (AMCase) and chitotriosidase-1 (CHIT1) are two enzymatically active proteins produced by mammals capable of cleaving the glycosidic bond in chitin. …
Number of citations: 21 pubs.acs.org
C Huang, R Zeng, J Qiao, B Quan, R Luo… - European Journal of …, 2023 - Elsevier
The SARS-CoV-2 main protease (M pro , also named 3CL pro ) is a promising antiviral target against COVID-19 due to its functional importance in viral replication and transcription. …
Number of citations: 2 www.sciencedirect.com

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